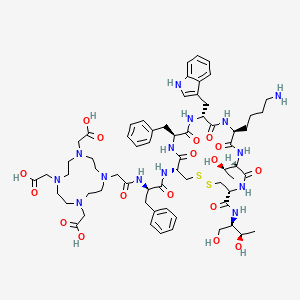

DOTA-Octreotide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C65H92N14O17S2 |

|---|---|

分子量 |

1405.6 g/mol |

IUPAC 名称 |

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C65H92N14O17S2/c1-40(81)51(37-80)72-64(95)53-39-98-97-38-52(73-60(91)48(29-42-13-5-3-6-14-42)68-54(83)33-76-21-23-77(34-55(84)85)25-27-79(36-57(88)89)28-26-78(24-22-76)35-56(86)87)63(94)70-49(30-43-15-7-4-8-16-43)61(92)71-50(31-44-32-67-46-18-10-9-17-45(44)46)62(93)69-47(19-11-12-20-66)59(90)75-58(41(2)82)65(96)74-53/h3-10,13-18,32,40-41,47-53,58,67,80-82H,11-12,19-31,33-39,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,95)(H,73,91)(H,74,96)(H,75,90)(H,84,85)(H,86,87)(H,88,89)/t40-,41-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 |

InChI 键 |

JROUKVAZUFLIQV-QFUARKCRSA-N |

手性 SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |

规范 SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |

产品来源 |

United States |

Foundational & Exploratory

DOTA-Octreotide: A Technical Guide to Somatostatin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of DOTA-Octreotide for somatostatin receptors (SSTRs). This compound is a critical component in the field of nuclear medicine, utilized for both imaging and therapy of neuroendocrine tumors that overexpress SSTRs. Understanding its binding characteristics is paramount for the development and application of targeted radiopharmaceuticals. This document details the quantitative binding data, experimental methodologies for its determination, and the intracellular signaling cascades initiated upon binding.

Quantitative Binding Affinity of this compound and its Analogs

The binding affinity of this compound and its various radiolabeled congeners to the five human somatostatin receptor subtypes (SSTR1-SSTR5) is a key determinant of their clinical efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a ligand's potency in inhibiting the binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity. The data presented in the following table has been compiled from multiple in vitro studies using cell lines specifically transfected to express individual human SSTR subtypes.

| Compound | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) | Reference(s) |

| This compound | >1000 | 14 ± 2.6 | 880 ± 324 | >1000 | 393 ± 84 | [1] |

| Ga-DOTA-Octreotide | >1000 | 2.5 ± 0.5 | 613 ± 140 | >1000 | 73 ± 21 | [1] |

| In-DOTA-NOC | >1000 | 2.9 ± 0.1 | 8 ± 2 | >1000 | 11.2 ± 3.5 | [2] |

| Y-DOTA-NOC | >1000 | 3.3 ± 0.2 | 26 ± 1.9 | >1000 | 10.4 ± 1.6 | [2] |

| DOTA-[Tyr3]-octreotate | >1000 | 1.5 ± 0.4 | >1000 | 453 ± 176 | 547 ± 160 | [1] |

| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 ± 0.04 | >1000 | 300 ± 140 | 377 ± 18 |

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of binding affinity is primarily achieved through in vitro radioligand binding assays. The following is a detailed methodology for a competitive binding assay, which is a standard procedure for this purpose.

Radioligand Competition Binding Assay

This assay measures the ability of a non-radiolabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand with known high affinity for the somatostatin receptor.

1. Materials:

-

Cell Membranes: Membranes prepared from cell lines such as CHO-K1 or HEK293, which are stably transfected to express a single subtype of the human somatostatin receptor (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5). The rat pancreatic tumor cell line AR42J, which endogenously expresses SSTR2, can also be utilized.

-

Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.

-

Competitor Ligand: this compound (or its derivatives) at a range of concentrations.

-

Assay Buffer: Typically a Tris-HCl or HEPES buffered saline solution containing protease inhibitors and bovine serum albumin (BSA) to minimize non-specific binding and degradation of the peptides.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester equipped with glass fiber filters (e.g., Whatman GF/B or GF/C). The filters are often pre-treated with polyethyleneimine (PEI) to reduce the non-specific binding of the radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

2. Method:

-

Incubation: A fixed concentration of the radioligand and a specific amount of the cell membrane preparation are incubated in the assay buffer. This is done in the presence of increasing concentrations of the competitor ligand (this compound). To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled somatostatin analog.

-

Equilibrium: The incubation is carried out for a defined period and at a specific temperature, for instance, 60 to 90 minutes at 37°C, to ensure that the binding reaction reaches equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free (unbound) radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measurement: The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor's concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined using non-linear regression analysis.

Visualizations

Somatostatin Receptor Signaling Pathway

The binding of this compound to somatostatin receptors, predominantly SSTR2, triggers a cascade of intracellular signaling events. These pathways are primarily inhibitory and are mediated by the coupling of the receptors to pertussis toxin-sensitive Gi/o proteins. The activation of these pathways leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Furthermore, SSTR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, and can also lead to the activation of phosphotyrosine phosphatases. These signaling events collectively contribute to the anti-proliferative and anti-secretory effects of this compound.

Experimental Workflow for Binding Affinity Assay

The following diagram illustrates the logical progression of a typical radioligand competition binding assay designed to determine the binding affinity of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of DOTA-Conjugated Peptides in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of DOTA-conjugated peptides, a cornerstone of Peptide Receptor Radionuclide Therapy (PRRT) for cancers, particularly neuroendocrine tumors (NETs). This document details the molecular interactions, cellular fate, and therapeutic effect of these radiopharmaceuticals, supported by quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action

DOTA-conjugated peptides are a class of radiopharmaceuticals designed to deliver targeted radiation to cancer cells that overexpress specific receptors on their surface. The mechanism can be broken down into three key phases: targeted binding, internalization, and radionuclide-induced cell death.

1.1. Molecular Targeting and Binding

The specificity of these drugs is driven by a peptide component, typically an analog of somatostatin, such as octreotide or octreotate. These peptides have a high affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are abundantly expressed on the cell membranes of many neuroendocrine tumors.[1] The peptide is conjugated to a chelator molecule, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which securely encages a therapeutic radionuclide.[2]

1.2. Internalization

Upon binding to the SSTR, the entire DOTA-peptide-radionuclide complex is actively transported into the cancer cell via receptor-mediated endocytosis.[3] This internalization is a critical step, as it concentrates the radioactive payload within the target cell, maximizing the radiation dose delivered to the tumor while minimizing exposure to surrounding healthy tissues.[4] This process ensures that the emitted radiation has a high probability of reaching its primary target: the cell's nucleus.

1.3. Radionuclide-Induced DNA Damage and Apoptosis

The therapeutic effect is mediated by the radionuclide chelated by DOTA, most commonly Lutetium-177 (¹⁷⁷Lu). ¹⁷⁷Lu is a beta (β⁻) and gamma (γ) emitter. The emitted beta particles are electrons that travel a short distance (a few millimeters) in tissue, depositing their energy and causing cellular damage.[5] The primary mechanism of cell killing is the induction of DNA single and double-strand breaks (DSBs) by these beta particles. The accumulation of extensive, irreparable DNA damage triggers programmed cell death, or apoptosis, leading to tumor cell destruction. The number of DSBs induced is directly correlated with the absorbed radiation dose.

Below is a diagram illustrating this core mechanism of action.

Quantitative Data Presentation

The efficacy of different DOTA-conjugated peptides is determined by several key quantitative parameters, including their binding affinity for somatostatin receptors, their biodistribution in vivo, and the clinical outcomes observed in patients.

Table 1: In Vitro Binding Affinity (IC₅₀) of DOTA-Peptides to Somatostatin Receptors (SSTRs)

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a peptide in displacing a standard radioligand from the receptor. Lower values indicate higher binding affinity.

| Peptide Conjugate | SSTR2 (nM) | SSTR3 (nM) | SSTR5 (nM) | Reference(s) |

| In(III)-DOTA-NOC | 2.9 ± 0.1 | 8 ± 2 | 11.2 ± 3.5 | |

| Y(III)-DOTA-NOC | 3.3 ± 0.2 | 26 ± 1.9 | 10.4 ± 1.6 | |

| ⁶⁸Ga-DOTA-TOC | 2.5 ± 0.5 | >1000 | 236 ± 28 | |

| ⁶⁸Ga-DOTA-TATE | 0.2 ± 0.1 | >1000 | 7 ± 1.2 | |

| ⁶⁸Ga-DOTA-NOC | 1.3 ± 0.2 | 16 ± 2.1 | 4.6 ± 0.9 |

Table 2: Comparative Biodistribution of ¹⁷⁷Lu-DOTA-Peptides (% Injected Activity per Gram - %IA/g)

Biodistribution studies in animal models are crucial for assessing tumor uptake and off-target accumulation in major organs. The data below compares an SSTR agonist (DOTATOC) with an antagonist (DOTA-LM3) at 20 hours post-injection.

| Organ/Tissue | ¹⁷⁷Lu-DOTATOC (Agonist) | ¹⁷⁷Lu-DOTA-LM3 (Antagonist) | Reference(s) |

| Tumor | 0.05 %IA/mL | 0.12 %IA/mL | |

| Kidneys | 1.7 %IA | 6.0 %IA | |

| Spleen | 1.0 %IA | 4.0 %IA | |

| Whole Body | 19.0 %IA | 72.0 %IA |

Table 3: Quantitative Analysis of DNA Double-Strand Breaks (DSBs)

The therapeutic efficacy of PRRT is directly linked to the induction of DNA damage. Studies have quantified the formation of DSBs in cells following exposure to ¹⁷⁷Lu-DOTATATE.

| Parameter | Value | Condition | Reference(s) |

| Mean DSBs per cell (Simulated) | 14 (range: 7-24) | 2.5 MBq/mL ¹⁷⁷Lu-DOTATATE | |

| Mean DSBs per cell (Experimental) | 13 (range: 2-30) | 2.5 MBq/mL ¹⁷⁷Lu-DOTATATE | |

| Mean Radiation-Induced Foci (RIF) per cell | 0.55 | 4 hours post-administration | |

| Mean Radiation-Induced Foci (RIF) per cell | 0.42 | 24 hours post-administration |

Table 4: Clinical Efficacy of ¹⁷⁷Lu-DOTATATE in Neuroendocrine Tumors

Clinical trials provide the ultimate measure of a drug's efficacy. The NETTER-1 Phase III trial is a landmark study for ¹⁷⁷Lu-DOTATATE.

| Endpoint | ¹⁷⁷Lu-DOTATATE Group | Control Group (Octreotide) | Reference(s) |

| Progression-Free Survival (PFS) at 20 months | 65.2% | 10.8% | |

| Objective Response Rate (ORR) | 18% | 3% | |

| Median Overall Survival (OS) | 48.0 months | 36.3 months | |

| Pooled Disease Control Rate (DCR) - Meta-analysis | ~79% | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preclinical and clinical evaluation of DOTA-conjugated peptides.

Protocol: Radiolabeling of DOTA-Peptides with Lutetium-177

This protocol describes the standard procedure for labeling a DOTA-conjugated peptide with ¹⁷⁷LuCl₃.

Materials:

-

DOTA-conjugated peptide (e.g., DOTATATE)

-

¹⁷⁷LuCl₃ solution in 0.04 M HCl

-

Sodium acetate or ascorbate buffer (0.5 M, pH 4.5-5.0)

-

Sterile, metal-free water

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath

-

DTPA (diethylenetriaminepentaacetic acid) solution (quenching agent)

-

Reverse-phase HPLC system with radiometric detector for quality control

Procedure:

-

Preparation: In a sterile reaction vial, add the desired amount of DOTA-peptide (e.g., 10-40 µg).

-

Buffering: Add sodium acetate buffer to the vial to achieve a final reaction pH of 4.5-5.0.

-

Radionuclide Addition: Carefully add the required activity of ¹⁷⁷LuCl₃ solution to the peptide-buffer mixture.

-

Incubation: Gently mix the solution and incubate the vial in a heating block at 80-100°C for 15-30 minutes. The optimal temperature and time can vary depending on the specific peptide.

-

Cooling: After incubation, allow the reaction vial to cool to room temperature.

-

Quenching (Optional): Add a small volume of DTPA solution to chelate any remaining free ¹⁷⁷Lu³⁺.

-

Quality Control: Determine the radiochemical purity (RCP) using a reverse-phase HPLC system. The RCP should typically be >95%. The product is diluted with sterile saline for injection.

Protocol: In Vitro Cellular Uptake and Internalization Assay

This assay quantifies the binding and internalization of a radiolabeled peptide into cancer cells expressing the target receptor.

Materials:

-

SSTR2-expressing cancer cell line (e.g., AR42J, NCI-H69)

-

Cell culture medium and plates (e.g., 24-well or 96-well)

-

Radiolabeled DOTA-peptide

-

Assay buffer (e.g., HBSS with 1% BSA)

-

Acid wash buffer (e.g., 50 mM Glycine-HCl, pH 2.8)

-

Cell lysis buffer (e.g., 1N NaOH)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed cells into multi-well plates and allow them to adhere and grow to near confluence.

-

Incubation: Wash the cells with assay buffer. Add the radiolabeled peptide (at a specific concentration, e.g., 1 nM) to the wells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Determine Total Cell-Associated Radioactivity: At each time point, stop the incubation by aspirating the medium and washing the cells three times with ice-cold assay buffer. Lyse the cells with lysis buffer and measure the radioactivity in a gamma counter. This represents total binding (surface-bound + internalized).

-

Determine Internalized Radioactivity: For a parallel set of plates, after the incubation and washing steps, add ice-cold acid wash buffer and incubate for 5-10 minutes on ice. This step strips the surface-bound radioligand. Collect the acidic supernatant (surface-bound fraction). Lyse the remaining cells and measure the radioactivity. This represents the internalized fraction.

-

Data Analysis: Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity. To determine specific uptake, perform competition experiments by co-incubating with a large excess (e.g., 1 µM) of non-radiolabeled peptide.

Mandatory Visualizations

Preclinical Development Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel DOTA-conjugated peptide.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Binding of a DOTA-conjugated peptide agonist to SSTR2 initiates a cascade of intracellular signaling events that contribute to the anti-proliferative effects of the therapy, independent of the radiation. The primary pathway involves the inhibition of adenylyl cyclase.

References

- 1. mdpi.com [mdpi.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. DNA damage in blood lymphocytes in patients after (177)Lu peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA damage in blood lymphocytes in patients after 177Lu peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to DOTA-Octreotide for Neuroblastoma Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of DOTA-Octreotide in neuroblastoma research, focusing on its application as a targeted diagnostic and therapeutic agent. This compound is a synthetic analog of somatostatin, a natural hormone that regulates the endocrine system. Its clinical significance in oncology stems from its high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors, including a significant percentage of neuroblastomas.[1][2][3][4][5] This overexpression provides a molecular target for both imaging and targeted radionuclide therapy.

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator allows for the stable incorporation of various radionuclides. When labeled with diagnostic isotopes like Gallium-68 (⁶⁸Ga), this compound enables sensitive visualization of SSTR2-positive tumors using Positron Emission Tomography (PET). When chelated with therapeutic beta-emitting radionuclides such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), it becomes a potent agent for peptide receptor radionuclide therapy (PRRT), delivering cytotoxic radiation directly to tumor cells.

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is predicated on its binding to SSTR2 on the surface of neuroblastoma cells. As a somatostatin analog, octreotide mimics the natural ligand's inhibitory effects on cell growth and hormone secretion. Upon binding, the this compound-SSTR2 complex is internalized, leading to the intracellular accumulation of the attached radionuclide. This targeted delivery of radiation induces DNA damage and subsequent apoptosis in the tumor cells, while minimizing exposure to healthy tissues.

The binding of this compound to SSTR2, a G-protein coupled receptor, can initiate a signaling cascade that contributes to its anti-tumor effects. This can involve the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatases, which can interfere with growth factor signaling pathways.

References

- 1. SSTR2 Expression in Olfactory Neuroblastoma: Clinical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

The Intricate Dance of Structure and Function: A Technical Guide to DOTA-Peptide Conjugates

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of DOTA-peptide conjugates is paramount in the design of novel radiopharmaceuticals for targeted imaging and therapy. This in-depth technical guide delineates the core principles of SAR in this class of molecules, providing a comprehensive overview of how the constituent parts—the DOTA chelator, the peptide, and the linker—collectively determine the biological activity and clinical utility of the conjugate.

The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has become a cornerstone in nuclear medicine due to its ability to form highly stable complexes with a variety of diagnostic and therapeutic radionuclides. When conjugated to a targeting peptide, DOTA-based radiopharmaceuticals can be directed to specific cellular markers, enabling precise imaging and targeted destruction of diseased tissues. The efficacy of these conjugates, however, is not merely a sum of their parts; it is a complex interplay of structural modifications that influence everything from radiolabeling efficiency to in vivo pharmacokinetics.

The Critical Components: A Trifecta of Influence

The structure-activity relationship of DOTA-peptide conjugates can be systematically dissected by examining its three primary components:

-

The DOTA Chelator: The choice of DOTA or its derivatives can impact the coordination chemistry with the radiometal, influencing the stability and geometry of the final complex. Modifications to the DOTA backbone can also be leveraged to alter the overall charge and lipophilicity of the conjugate.

-

The Peptide: The amino acid sequence of the peptide dictates its binding affinity and specificity to the target receptor. Strategic modifications, such as amino acid substitutions or stabilization of the secondary structure, can enhance receptor interaction and improve metabolic stability.

-

The Linker: The linker connecting the DOTA chelator to the peptide is not a passive spacer. Its length, composition, and flexibility can significantly affect the accessibility of the peptide to its receptor, as well as the overall pharmacokinetic profile of the conjugate, including its biodistribution and clearance from non-target tissues.

Quantitative Insights into Structure-Activity Relationships

The following tables summarize key quantitative data from various studies, illustrating the impact of structural modifications on the performance of DOTA-peptide conjugates.

Table 1: Impact of Chelator and Linker on Receptor Affinity and Tumor Uptake of PSMA-Targeting Conjugates

| Conjugate | Chelator | Linker Modification | IC50 (nM) | Tumor Uptake (%ID/g at 1h p.i.) |

| PSMA-1 | DOTA | p-isothiocyanatobenzyl | 12.0 ± 1.8 | 29.5 ± 5.5 |

| PSMA-2 | NOTA | p-isothiocyanatobenzyl | 3.5 ± 0.5 | 42.2 ± 6.7 |

| PSMA-3 | HBED-CC | None | 2.3 ± 0.4 | 35.1 ± 4.2 |

Data compiled from a preclinical comparative study of 68Ga-labeled PSMA radiotracers.[1]

Table 2: Influence of Peptide Sequence Modification on Receptor Affinity of Minigastrin Analogs

| Conjugate | Peptide Modification | IC50 (nM) |

| MGS5 | DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | Low nM range |

| [Phe8]MGS5 | Substitution of 1Nal with Phe | Higher than MGS5 |

| [(N-Me)1Nal8]MGS5 | N-methylation of 1Nal | Comparable to MGS5 |

| MGS5[NHCH3] | C-terminal N-methylation | Reduced affinity |

Data from a study on the effects of side chain and peptide bond modifications on stabilized minigastrin analogs.[2][3]

Table 3: Effect of Linker Length on Receptor Affinity of Neurotensin Analogs

| Conjugate | Linker (Number of Atoms) | IC50 (nM) |

| N0 | 0 | Higher than N1, N2, N3 |

| N1 | 4 (β-Ala) | Lower than N0 |

| N2 | 5 (5-Ava) | Lower than N0 |

| N3 | 9 (8-Aoc) | Lower than N0 |

Data from an evaluation of DOTA-chelated neurotensin analogs with spacer-enhanced biological performance.[4]

Experimental Protocols: Methodologies for Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of DOTA-peptide conjugates.

Solid-Phase Peptide Synthesis and DOTA Conjugation

-

Peptide Synthesis: Peptides are synthesized on a solid support resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This involves the sequential coupling of Fmoc-protected amino acids.

-

Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF).

-

DOTA Conjugation: A bifunctional DOTA derivative (e.g., DOTA-NHS-ester or p-SCN-Bn-DOTA) is dissolved in a suitable solvent like DMF or DMSO. A molar excess of the activated DOTA is added to the deprotected peptide-resin. The reaction is typically carried out at room temperature or 37°C for several hours.

-

Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified DOTA-peptide conjugate is characterized by mass spectrometry to confirm its identity and purity.

Radiolabeling with Gallium-68

-

Elution of 68Ga: Gallium-68 is eluted from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M HCl.

-

Buffering: The pH of the 68Ga eluate is adjusted to the optimal range for labeling (typically pH 3.5-4.5) using a suitable buffer, such as sodium acetate.

-

Labeling Reaction: The DOTA-peptide conjugate (typically 10-50 µg) is added to the buffered 68Ga solution. The reaction mixture is heated at 80-100°C for 5-15 minutes.

-

Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.

In Vitro Cell Binding Assay

-

Cell Culture: Target cells overexpressing the receptor of interest are cultured to near confluence in appropriate media.

-

Competition Assay: Cells are incubated with a fixed concentration of the radiolabeled DOTA-peptide conjugate and increasing concentrations of the corresponding non-radiolabeled ("cold") peptide.

-

Incubation and Washing: After incubation, the cells are washed with cold buffer to remove unbound radioligand.

-

Cell Lysis and Counting: The cells are lysed, and the radioactivity associated with the cell lysate is measured using a gamma counter.

-

Data Analysis: The IC50 value, which is the concentration of the cold peptide that inhibits 50% of the specific binding of the radiolabeled peptide, is calculated by non-linear regression analysis.

In Vivo Biodistribution Studies

-

Animal Model: Tumor-bearing animal models (e.g., mice with xenografted human tumors) are used.

-

Injection: A known amount of the radiolabeled DOTA-peptide conjugate is injected intravenously into the animals.

-

Tissue Harvesting: At various time points post-injection, the animals are euthanized, and major organs and the tumor are harvested.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Expression: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Molecular Landscape: Diagrams of Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of DOTA-peptide conjugates.

References

- 1. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of DOTA-chelated neurotensin analogs with spacer-enhanced biological performance for neurotensin-receptor-1-positive tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Novel DOTA-Octreotide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro characterization methods for novel DOTA-octreotide derivatives. The focus is on assays crucial for determining the binding affinity, internalization efficacy, and stability of these compounds, which are critical parameters for their development as radiopharmaceuticals for imaging and therapy of neuroendocrine tumors.

Introduction to this compound Derivatives

This compound derivatives are synthetic analogs of the natural hormone somatostatin, modified with the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This modification allows for the stable chelation of various radionuclides, enabling their use in diagnostic imaging (e.g., with Gallium-68) and peptide receptor radionuclide therapy (PRRT) (e.g., with Lutetium-177 or Yttrium-90). These derivatives, such as DOTA-TATE, DOTA-TOC, and DOTA-NOC, primarily target the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. The in vitro characterization of new derivatives is a critical step to ensure their suitability for clinical applications.

SSTR2 Signaling Pathway

Upon binding of a this compound derivative, the SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This signaling is predominantly inhibitory and can lead to anti-proliferative and pro-apoptotic effects in tumor cells. The key pathways include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[1][2][3] SSTR2 activation can also influence the MAPK and PI3K/Akt pathways, further contributing to the regulation of cell growth and survival.[4][5]

Experimental Workflow for In Vitro Characterization

The in vitro characterization of new this compound derivatives follows a structured workflow to assess their key pharmacological properties. This typically involves receptor binding assays to determine affinity, internalization studies to evaluate cellular uptake, and stability assays to ensure the compound remains intact in biological environments.

Data Presentation: Comparative In Vitro Data

The following tables summarize key in vitro parameters for established this compound derivatives. New derivatives should be benchmarked against these values.

Table 1: Receptor Binding Affinity (IC50, nM) for Human Somatostatin Receptors

| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |

| DOTA-TOC | >1000 | 1.3 ± 0.2 | >1000 | >1000 | 234 ± 34 |

| DOTA-TATE | >1000 | 2.5 ± 0.5 | >1000 | >1000 | 16.6 ± 1.7 |

| DOTA-NOC | 215 ± 25 | 2.9 ± 0.1 | 8 ± 2 | >1000 | 11.2 ± 3.5 |

Data compiled from various sources. Values are indicative and can vary based on experimental conditions.

Table 2: Internalization of Radiolabeled this compound Derivatives in SSTR2-expressing Cells

| Compound | Cell Line | Time (h) | Internalized Radioactivity (% of total added) |

| [¹¹¹In-DOTA]-TATE | AR4-2J | 4 | 21.0 ± 2.3 |

| [¹¹¹In-DOTA]-TOC | AR4-2J | 4 | ~15 |

| [⁹⁰Y-DOTA]-TATE | CA20948 | 4 | Higher than [¹¹¹In-DOTA]-TATE |

Data is illustrative and sourced from multiple studies.

Table 3: Stability of this compound Derivatives in Human Serum

| Compound | Time (h) | % Intact Peptide |

| ¹⁷⁷Lu-DOTA-TATE | 1 | >95% |

| ¹⁷⁷Lu-DOTA-TATE | 24 | >90% |

| ¹⁷⁷Lu-DOTA-TATE (in vivo) | 24 | ~23% |

In vitro stability is generally high, while in vivo stability can be lower due to metabolic processes.

Experimental Protocols

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Kd, Ki) and receptor density (Bmax) of the this compound derivatives.

a) Saturation Binding Assay

Principle: Increasing concentrations of the radiolabeled derivative are incubated with cells or membranes expressing the target receptor to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Protocol:

-

Cell/Membrane Preparation: Use a cell line with known high expression of SSTR2 (e.g., AR42J, NCI-H69). Prepare cell membranes by homogenization and centrifugation, or use whole cells.

-

Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation or whole cells to each well.

-

Radioligand Addition: Add increasing concentrations of the radiolabeled this compound derivative to the wells. For each concentration, prepare duplicate wells for total binding and non-specific binding.

-

Non-Specific Binding: To the non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 1 µM octreotide) to saturate the receptors.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax.

b) Competitive Binding Assay

Principle: A fixed concentration of a radiolabeled ligand is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound (the new this compound derivative). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Protocol:

-

Assay Setup: Similar to the saturation assay, add a constant amount of cell membrane preparation or whole cells to each well of a 96-well plate.

-

Reagent Addition: Add a fixed concentration of a known SSTR2 radioligand (e.g., [¹²⁵I-Tyr³]-octreotide) to all wells. Then, add increasing concentrations of the unlabeled new this compound derivative. Include controls for total binding (no competitor) and non-specific binding (high concentration of unlabeled octreotide).

-

Incubation, Separation, and Quantification: Follow steps 5-7 from the saturation binding assay protocol.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Cell Internalization Assay

Objective: To quantify the rate and extent of receptor-mediated internalization of the radiolabeled this compound derivative into SSTR2-expressing cells.

Protocol:

-

Cell Seeding: Seed SSTR2-expressing cells (e.g., AR42J) in 24-well plates and allow them to adhere overnight.

-

Incubation with Radioligand: Add a fixed concentration of the radiolabeled derivative to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

-

Separation of Surface-Bound and Internalized Radioactivity:

-

At each time point, place the plates on ice to stop internalization.

-

Collect the supernatant (containing unbound radioligand).

-

Wash the cells with ice-cold buffer.

-

To determine the surface-bound radioactivity, incubate the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) for a short period (5-10 minutes) on ice. Collect this acid wash fraction.

-

To determine the internalized radioactivity, lyse the remaining cells with a lysis buffer (e.g., 1M NaOH).

-

-

Quantification: Measure the radioactivity in the initial supernatant, the acid wash fraction, and the cell lysate using a gamma counter.

-

Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized) or as a percentage of the total added radioactivity. Plot the internalized percentage against time.

Stability Assays

Objective: To assess the stability of the radiolabeled this compound derivative in physiological-like fluids.

a) Serum Stability Assay

Protocol:

-

Incubation: Incubate the radiolabeled derivative in fresh human or animal serum at 37°C for various time points (e.g., 1, 4, 24 hours).

-

Protein Precipitation: At each time point, stop the enzymatic degradation by adding a protein precipitating agent like acetonitrile or ethanol.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC) to separate the intact radiolabeled peptide from its degradation products.

-

Quantification: Quantify the radioactivity associated with the intact peptide and the degradation products.

-

Data Analysis: Express the stability as the percentage of intact radiolabeled peptide remaining at each time point.

b) Saline Stability Assay

Protocol:

-

Incubation: Incubate the radiolabeled derivative in sterile saline (0.9% NaCl) at room temperature or 37°C for extended periods (e.g., up to 48 hours).

-

Analysis and Quantification: At various time points, analyze the samples directly by radio-HPLC or radio-TLC to determine the radiochemical purity.

-

Data Analysis: Express the stability as the percentage of the intact radiolabeled peptide.

This guide provides a foundational framework for the in vitro characterization of novel this compound derivatives. Rigorous and standardized execution of these assays is paramount for the selection of promising candidates for further preclinical and clinical development.

References

- 1. Internalization of [DOTA degrees,125I-Tyr3]Octreotide by somatostatin receptor-positive cells in vitro and in vivo: implications for somatostatin receptor-targeted radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

DOTA-Octreotide for Non-Neuroendocrine Tumor Targeting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of DOTA-conjugated somatostatin analogues, such as DOTA-Octreotide (DOTATATE or DOTATOC), has revolutionized the management of well-differentiated neuroendocrine tumors (NETs). By targeting the overexpressed somatostatin receptor subtype 2 (SSTR2), these peptides, when chelated with radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) for Peptide Receptor Radionuclide Therapy (PRRT), provide a powerful theranostic platform. However, the expression of SSTR2 is not exclusive to neuroendocrine neoplasms. A growing body of evidence reveals significant SSTR2 expression in a variety of non-neuroendocrine tumors, opening new avenues for the application of this compound-based diagnostics and therapeutics in a broader oncological context.

This technical guide provides a comprehensive overview of the core principles and practical applications of this compound for targeting non-neuroendocrine tumors. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological and experimental processes.

SSTR2 Expression in Non-Neuroendocrine Tumors

While NETs are known for their high and consistent SSTR2 expression, several other malignancies have been shown to express this receptor, albeit often with more heterogeneity. This expression provides a molecular target for this compound.

Table 1: Quantitative SSTR2 Expression in Various Non-Neuroendocrine Tumors

| Tumor Type | SSTR2 Expression Level/Prevalence | Method of Detection | Reference(s) |

| Meningioma | 80-100% of cases across all grades express SSTR2.[1][2] Meningothelial subtypes show consistent and diffuse expression. | Immunohistochemistry (IHC), RT-qPCR | [1][2] |

| Lymphoma | Diffuse Large B-cell (DLBCL): 46% positive for SSTR2.[3] Hodgkin Lymphoma (HL): 56% positive for SSTR2. | Immunohistochemistry (IHC) | |

| Breast Cancer | SSTR2 expression is noted, particularly in ER+/PR+ subtypes. | IHC, PET/CT | |

| Small Cell Lung Cancer (SCLC) | 64% of samples stained positive for SSTR2, with 35.7% staining strongly positive. | Immunohistochemistry (IHC) | |

| Renal Cell Carcinoma (RCC) | 72% of cases were found to be somatostatin receptor positive. | Receptor Autoradiography |

Binding Affinity of this compound Analogs

The efficacy of targeting is critically dependent on the binding affinity of the ligand to the SSTR2 receptor. This compound and its variants (DOTATATE, DOTATOC) exhibit high affinity for SSTR2.

Table 2: Binding Affinities (IC₅₀, nM) of DOTA-Peptides to Human SSTR Subtypes

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference(s) |

| [⁶⁸Ga]Ga-DOTATATE | >1000 | 0.2 | >1000 | >1000 | >1000 | |

| [⁹⁰Y]Y-DOTATATE | >1000 | 1.6 | >1000 | >1000 | >1000 | |

| Octreotide | >1000 | 0.6 | 79 | >1000 | 15 |

Note: Data derived from studies on transfected cell lines, not necessarily from non-neuroendocrine cancer cells.

SSTR2 Signaling Pathway

Upon agonist binding, such as this compound, SSTR2 initiates a cascade of intracellular events. This signaling is primarily inhibitory, mediated by G-proteins (Gαi/o), leading to anti-proliferative and pro-apoptotic effects.

Caption: SSTR2 signaling cascade initiated by this compound binding.

Therapeutic Efficacy in Non-Neuroendocrine Tumors

Peptide Receptor Radionuclide Therapy (PRRT) with ¹⁷⁷Lu-DOTATATE and ⁹⁰Y-DOTATATE has shown promise in treating SSTR2-positive non-neuroendocrine tumors, particularly meningioma.

Table 3: Clinical Efficacy of ¹⁷⁷Lu-DOTATATE in Recurrent/Refractory Meningioma

| Study/Trial | Patient Cohort | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Phase II Trial (ASTRO 2024) | Grade 2/3 Meningioma | 4 cycles of ¹⁷⁷Lu-DOTATATE | Best response was stable disease | - | 11.5 months | |

| Retrospective Cohort | Treatment-refractory Meningioma (WHO 1-3) | ≥1 cycle of intra-arterial ¹⁷⁷Lu-DOTATATE | 24% | 53% | 6-month PFS: 65% | |

| Phase II Trial (SNO 2025) | Advanced Intracranial Meningioma (WHO 1-3) | 4 doses of 7.4 GBq ¹⁷⁷Lu-DOTATATE | 5 patients with partial response | 20 patients with stable disease | 12.8 months |

Experimental Protocols

Radiolabeling of this compound with ⁶⁸Ga for PET Imaging

This protocol outlines a typical automated synthesis for producing [⁶⁸Ga]Ga-DOTATATE.

References

The Cellular Journey of DOTA-Octreotide: An In-depth Guide to Internalization Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular internalization pathways of DOTA-Octreotide, a key radiolabeled somatostatin analog used in the diagnosis and therapy of neuroendocrine tumors. Understanding these mechanisms is critical for optimizing drug delivery, enhancing therapeutic efficacy, and developing novel targeted therapies.

Core Internalization Pathway: A Receptor-Mediated Voyage

The journey of this compound into a target cell is a highly specific and regulated process, primarily dictated by its interaction with the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR) often overexpressed on the surface of neuroendocrine tumor cells.[1][2][3] This receptor-mediated endocytosis is a time- and temperature-dependent process.[3]

The Dominant Route: Clathrin-Mediated Endocytosis (CME)

The principal mechanism for the internalization of the this compound/SSTR2 complex is clathrin-mediated endocytosis (CME).[2] This well-orchestrated process involves the formation of specialized pits on the cell membrane coated with the protein clathrin.

The key steps in this pathway are as follows:

-

Agonist Binding: this compound binds to the extracellular domain of SSTR2.

-

Receptor Phosphorylation: This binding event triggers a conformational change in the receptor, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: The phosphorylated receptor is now a docking site for β-arrestins (primarily β-arrestin 1 and 2).

-

Clathrin-Coated Pit Formation: β-arrestin acts as an adaptor protein, linking the SSTR2 to the clathrin machinery through the adaptor protein complex 2 (AP2). This initiates the assembly of a clathrin-coated pit at the plasma membrane.

-

Vesicle Scission: The GTPase dynamin is recruited to the neck of the budding vesicle and facilitates its pinching off from the cell membrane.

-

Intracellular Trafficking: The newly formed clathrin-coated vesicle is transported into the cytoplasm. Subsequently, the clathrin coat disassembles, and the vesicle delivers its cargo to early endosomes. From the endosomes, the receptor can be recycled back to the cell surface or targeted for degradation in lysosomes.

The Role of Caveolae-Mediated Endocytosis (CavME)

While CME is the predominant pathway for SSTR2 internalization, another endocytic mechanism, caveolae-mediated endocytosis (CavME), has been described for other GPCRs. Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 being a key structural protein. However, current research provides limited direct evidence to support a significant role for CavME in the internalization of this compound. The primary focus for SSTR2 trafficking remains on the clathrin-dependent route.

Signaling Pathways Governing Internalization

The internalization of this compound is intricately linked to intracellular signaling cascades. The recruitment of GRKs and β-arrestins not only mediates endocytosis but also plays a crucial role in receptor desensitization, which is the attenuation of G-protein-mediated signaling. While signaling and internalization are often coupled, some studies suggest that these two processes can be differentially regulated.

SSTR2 Clathrin-Mediated Endocytosis Pathway.

Quantitative Analysis of DOTA-Peptide Internalization

The rate and extent of internalization can vary depending on the specific DOTA-peptide conjugate and the cell line being studied. The following tables summarize quantitative data from key studies.

Table 1: Comparison of Internalization of Radiolabeled Somatostatin Analogs in AR42J and CA20948 Cells

| Radioligand | Cell Line | Incubation Time (h) | % Internalized Activity | Reference |

| [⁹⁰Y-DOTA⁰,Tyr³]octreotide | AR42J | 4 | ~25 | |

| [¹¹¹In-DOTA⁰,Tyr³]octreotide | AR42J | 4 | ~15 | |

| [¹¹¹In-DTPA⁰]octreotide | AR42J | 4 | ~5 | |

| [⁹⁰Y-DOTA⁰,Tyr³]octreotide | CA20948 | 4 | ~20 | |

| [¹¹¹In-DOTA⁰,Tyr³]octreotide | CA20948 | 4 | ~12 | |

| [¹¹¹In-DTPA⁰]octreotide | CA20948 | 4 | ~3 |

Table 2: Internalization of Different Radioiodinated Octreotide Analogs in AtT20 Cells

| Radioligand | Incubation Time (h) | Relative Internalization | Reference |

| [DOTA⁰,¹²⁵I-Tyr³]Octreotide | 4 | 5-fold higher | |

| [DTPA⁰,¹²⁵I-Tyr³]Octreotide | 4 | Baseline | |

| [¹²⁵I-Tyr³]Octreotide | 4 | Baseline |

Experimental Protocols for Studying Internalization

Several well-established methods are employed to investigate the cellular uptake of this compound.

Radioligand Internalization Assay

This assay quantitatively distinguishes between surface-bound and internalized radioligands.

Radioligand Internalization Assay Workflow.

Detailed Methodology:

-

Cell Preparation: Plate SSTR2-expressing cells (e.g., AR42J, AtT20) in 12- or 24-well plates and grow to near confluence.

-

Radioligand Incubation: Remove the growth medium and incubate the cells with a known concentration of radiolabeled this compound in binding buffer at 37°C for various time points (e.g., 30, 60, 120, 240 minutes). To determine non-specific binding and internalization, a parallel set of wells should be co-incubated with a high concentration of unlabeled octreotide.

-

Stopping Internalization: At the end of the incubation period, place the plates on ice and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand and halt the internalization process.

-

Acid Wash: To separate surface-bound from internalized radioactivity, incubate the cells with an ice-cold acid solution (e.g., 0.2 M acetic acid in 0.5 M NaCl, pH 2.5) for 5-10 minutes.

-

Fraction Collection: Collect the supernatant, which contains the acid-releasable, surface-bound radioligand. Wash the cells again with the acid solution and pool the supernatants.

-

Cell Lysis: Lyse the remaining cells with a lysis buffer (e.g., 1 N NaOH) to release the internalized radioligand.

-

Radioactivity Measurement: Measure the radioactivity in the acid-wash supernatant (surface-bound) and the cell lysate (internalized) using a gamma counter.

-

Data Analysis: Calculate the percentage of internalized radioligand as: (Internalized counts / (Surface-bound counts + Internalized counts)) * 100.

Confocal Microscopy

This technique allows for the visualization of the subcellular localization of fluorescently labeled this compound or fluorescently tagged SSTR2.

Confocal Microscopy Workflow.

Detailed Methodology:

-

Cell Seeding: Seed cells on sterile glass coverslips in a 12- or 24-well plate and allow them to adhere and grow for 16-24 hours.

-

Transfection (Optional): If visualizing the receptor, transfect the cells with a plasmid encoding a fluorescently tagged SSTR2 (e.g., SSTR2-GFP) and allow for expression for 24-48 hours.

-

Ligand Incubation: Treat the cells with a fluorescently labeled this compound analog at a specific concentration and for various durations at 37°C.

-

Fixation: Wash the cells with cold PBS and then fix them with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.

-

Staining: Wash the fixed cells with PBS. For visualization of the nucleus, incubate with a DAPI solution for 10 minutes. Other cellular compartments can be stained with specific fluorescent dyes if desired.

-

Mounting: Carefully remove the coverslips from the plate, wash with PBS, and mount them onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a confocal microscope, capturing images at the appropriate excitation and emission wavelengths for the fluorophores used.

Flow Cytometry

Flow cytometry provides a high-throughput method for quantifying the uptake of fluorescently labeled peptides in a large population of cells.

Detailed Methodology:

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% bovine serum albumin).

-

Peptide Incubation: Incubate the cell suspension with the fluorescently labeled this compound at 37°C for a defined period.

-

Quenching Surface Fluorescence: To distinguish between internalized and surface-bound peptide, add a membrane-impermeable quenching agent, such as trypan blue, to the cell suspension. Trypan blue will quench the fluorescence of the peptide that is on the outer surface of the cell membrane, leaving the fluorescence of the internalized peptide intact.

-

Flow Cytometric Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of the cell population will be proportional to the amount of internalized peptide. A control sample without the quenching agent can be used to measure total cell-associated fluorescence.

-

Data Analysis: Compare the mean fluorescence intensity of the quenched and unquenched samples to quantify the extent of internalization.

Conclusion

The cellular internalization of this compound is a complex and highly regulated process, with clathrin-mediated endocytosis via SSTR2 being the predominant pathway. A thorough understanding of the molecular machinery and signaling pathways involved is paramount for the rational design of next-generation radiopharmaceuticals with improved tumor targeting and therapeutic efficacy. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify these critical cellular events.

References

- 1. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]

- 2. Video: Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]

- 3. Internalization of [DOTA degrees,125I-Tyr3]Octreotide by somatostatin receptor-positive cells in vitro and in vivo: implications for somatostatin receptor-targeted radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Gallium-68 DOTA-Octreotide for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) labeled DOTA-Octreotide and its analogues, such as DOTA-TOC and DOTA-TATE, are positron-emitting radiopharmaceuticals crucial for the diagnostic imaging of neuroendocrine tumors (NETs) using Positron Emission Tomography (PET).[1][2][3][4][5] These tumors often overexpress somatostatin receptors (SSTRs), to which these radiolabeled peptides bind with high affinity, allowing for sensitive and specific tumor localization and staging. PET imaging with ⁶⁸Ga-DOTA-peptides offers superior spatial resolution and diagnostic accuracy compared to conventional scintigraphy.

This document provides detailed protocols for the synthesis, purification, and quality control of ⁶⁸Ga-DOTA-Octreotide, intended to guide researchers and professionals in the development and application of this important imaging agent.

Principle of the Method

The synthesis of ⁶⁸Ga-DOTA-Octreotide involves the chelation of the trivalent Gallium-68 cation (⁶⁸Ga³⁺) by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is covalently linked to the octreotide peptide. The Gallium-68 radionuclide is typically obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. The labeling reaction is performed under controlled pH and temperature conditions to ensure high radiochemical yield and purity. Subsequent purification and rigorous quality control are essential to ensure the final product is safe and effective for clinical or preclinical use.

Materials and Reagents

| Material/Reagent | Specifications | Supplier Examples |

| ⁶⁸Ge/⁶⁸Ga Generator | Pharmaceutical Grade | Eckert & Ziegler, ITG |

| This compound (or analogue) | >95% purity | ABX GmbH, Bachem |

| Hydrochloric Acid (HCl) | 0.1 M, Trace Metal Grade | Sigma-Aldrich, Fisher Scientific |

| Sodium Acetate Buffer | 1 M, pH 4.0-4.5, Metal-Free | In-house preparation or commercial |

| Ethanol | Absolute, USP Grade | Sigma-Aldrich, Fisher Scientific |

| Sterile Water for Injection | USP Grade | Baxter, Hospira |

| C18 Sep-Pak Cartridge | e.g., Sep-Pak C18 Plus Light | Waters Corporation |

| Sterile Syringes and Needles | Various sizes | Becton, Dickinson and Company |

| Reaction Vial | 10 mL, Sterile, Pyrogen-free | Wheaton, Schott AG |

| Dose Calibrator | Calibrated for ⁶⁸Ga | Capintec, Biodex |

| Radio-TLC Scanner | For radiochemical purity | AR-2000, Elysia-raytest |

| HPLC System with Radio-detector | For radiochemical purity | Agilent, Shimadzu |

| pH indicator strips | pH range 2-9 | EMD Millipore |

Experimental Protocols

I. Elution of Gallium-68 from the ⁶⁸Ge/⁶⁸Ga Generator

The first step is the elution of ⁶⁸GaCl₃ from the generator using sterile 0.1 M HCl.

Protocol:

-

Aseptically connect a sterile syringe to the generator outlet.

-

Slowly pass the required volume of 0.1 M HCl through the generator column according to the manufacturer's instructions.

-

Collect the ⁶⁸GaCl₃ eluate in a sterile, lead-shielded vial.

-

Measure the activity of the eluted ⁶⁸GaCl₃ using a dose calibrator.

II. Manual Synthesis and Purification of ⁶⁸Ga-DOTA-Octreotide

This protocol describes a common manual synthesis method. Automated synthesis modules are also widely used and offer advantages in terms of reproducibility and radiation safety.

Protocol:

-

Precursor Preparation: In a sterile reaction vial, add 10-20 µg of this compound precursor.

-

Buffering: Add 150 µL of 1 M sodium acetate buffer to the reaction vial to achieve a pH of 4.0-4.5.

-

Radiolabeling Reaction: Transfer the eluted ⁶⁸GaCl₃ (100-500 MBq) to the reaction vial containing the precursor and buffer.

-

Gently mix the contents of the vial.

-

Incubate the reaction mixture at 95°C for 5-15 minutes in a lead-shielded heater block.

-

Purification:

-

Condition a C18 Sep-Pak cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.

-

After the incubation period, dilute the reaction mixture with 1 mL of sterile water and load it onto the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-Octreotide will be retained on the cartridge.

-

Wash the cartridge with 5-10 mL of sterile water to remove any unreacted ⁶⁸Ga³⁺.

-

Elute the purified ⁶⁸Ga-DOTA-Octreotide from the cartridge with 0.5-1.0 mL of absolute ethanol into a sterile product vial.

-

Dilute the final product with sterile saline for injection to reduce the ethanol concentration to less than 10% v/v.

-

Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.

| Parameter | Method | Acceptance Criteria | Reference |

| Appearance | Visual Inspection | Clear and colorless solution | |

| pH | pH indicator strips | 4.0 - 8.0 | |

| Radiochemical Purity (RCP) | Radio-TLC / Radio-HPLC | ≥95% | |

| Radionuclidic Purity (⁶⁸Ge Breakthrough) | Gamma Spectrometry | <0.001% | |

| Sterility | USP <71> | Sterile | |

| Bacterial Endotoxins | LAL Test (USP <85>) | <175 EU/V |

Radiochemical Purity Testing by Radio-TLC

Protocol:

-

Stationary Phase: ITLC-SG strips.

-

Mobile Phase: 0.1 M sodium citrate.

-

Procedure:

-

Spot a small amount of the final product onto a TLC strip.

-

Develop the chromatogram in the mobile phase.

-

-

Analysis:

-

Free ⁶⁸Ga³⁺ remains at the origin (Rf = 0.0).

-

⁶⁸Ga-DOTA-Octreotide migrates with the solvent front (Rf = 1.0).

-

Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity and calculate the RCP.

-

Quantitative Data Summary

| Parameter | Manual Synthesis | Automated Synthesis | Reference |

| Radiochemical Yield (Decay Corrected) | 60-80% | 70-90% | |

| Radiochemical Purity | >95% | >97% | |

| Total Synthesis Time | 20-30 minutes | 12-20 minutes |

Visualizations

Caption: Workflow for the synthesis of ⁶⁸Ga-DOTA-Octreotide.

Caption: Mechanism of ⁶⁸Ga-DOTA-Octreotide uptake in NET cells.

Caption: Quality control decision flowchart for ⁶⁸Ga-DOTA-Octreotide.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. 68Ga-DOTA-Tyr3-octreotide PET in neuroendocrine tumors: comparison with somatostatin receptor scintigraphy and CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of 68Ga-DOTATATE PET/CT in Well Differentiated Neuroendocrine Tumors: A Case-Based Approach Illustrates Potential Benefits and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for DOTA-Octreotide Biodistribution Studies in Murine Cancer Models

Introduction

DOTA-Octreotide and its analogues (e.g., DOTA-TATE, DOTA-NOC) are synthetic peptides that target somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many neuroendocrine tumors (NETs) and other cancers.[1][2] When chelated with a radionuclide such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for Peptide Receptor Radionuclide Therapy (PRRT), these agents become powerful tools for cancer diagnosis and treatment.[3][4] Biodistribution studies in murine cancer models are a critical preclinical step to evaluate the efficacy and safety of these radiopharmaceuticals. These studies provide essential data on the uptake of the agent in the tumor versus healthy organs and tissues, which is crucial for estimating tumor targeting efficacy and predicting potential toxicity and therapeutic windows.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

This compound acts as an agonist to the SSTR2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP can inhibit hormone secretion and cell proliferation. Additionally, SSTR2 activation can modulate ion channel activity, such as inhibiting voltage-dependent calcium channels, and activate phosphotyrosine phosphatases. These pathways collectively contribute to the anti-proliferative and apoptotic effects observed in SSTR2-expressing tumor cells.

Experimental Protocols

Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)

This protocol outlines the manual radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)

-

This compound peptide conjugate (5-20 nmol)

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile, metal-free reaction vial

-

Heating block or water bath set to 95°C

-

Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification

-

Ethanol and sterile water for injection

-

Instant thin-layer chromatography (ITLC) or radio-HPLC for quality control

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in a sterile vial.

-

Reaction Setup: In a sterile reaction vial, add 5-20 nmol of the this compound conjugate.

-

Buffering: Add an appropriate volume of 1 M sodium acetate buffer to the reaction vial to achieve a final pH between 3.5 and 4.5.

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the peptide-buffer mixture. Gently mix and incubate at 95°C for 5-15 minutes.

-

Cooling: After incubation, allow the vial to cool to room temperature.

-

Purification (Recommended):

-

Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

-

Load the reaction mixture onto the conditioned C18 cartridge.

-

Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga.

-

Elute the purified ⁶⁸Ga-DOTA-Octreotide with a small volume (0.5-1 mL) of 50% ethanol in sterile water.

-

-

Quality Control: Determine the radiochemical purity (RCP) using ITLC or radio-HPLC. The RCP should be >95% for in vivo use.

In Vivo Biodistribution Study Protocol

This protocol describes a typical biodistribution study in tumor-bearing mice.

Animal Models:

-

Athymic nude mice (4-6 weeks old) are commonly used.

-

Tumors are established by subcutaneous injection of a human cancer cell line known to express SSTR2 (e.g., NCI-H69 small cell lung cancer, AR42J pancreatic cancer, IMR32 neuroblastoma). Studies commence when tumors reach a specified size (e.g., 100 mm³).

Procedure:

-

Radiopharmaceutical Administration: Anesthetize the tumor-bearing mouse. Administer a defined activity (e.g., 0.5-15 MBq, depending on the radionuclide and study purpose) of the radiolabeled this compound in a small volume (~0.1-0.3 mL) via tail vein injection.

-

Time Points: Euthanize cohorts of mice (n=3-6 per group) at predefined time points post-injection (p.i.), for example, 1, 4, 24, 48, and 168 hours.

-

Organ and Tissue Collection: Immediately following euthanasia, dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone/femur).

-

Sample Processing: Weigh each collected tissue sample.

-

Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.

-

%ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) * 100

-

Calculate mean and standard deviation for each tissue at each time point.

-

Tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-muscle) are often calculated to assess targeting specificity.

-

Quantitative Biodistribution Data

The following tables summarize biodistribution data from various studies, presented as the mean percentage of injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-TATE in Nude Mice with NCI-H69 Small Cell Lung Cancer Xenografts (%IA/g)

| Tissue | 24 hours p.i. | 3 days p.i. | 7 days p.i. |

| Tumor | 3.7 | 2.1 | 1.2 |

| Blood | 0.03 | 0.01 | 0.00 |

| Liver | 0.17 | 0.07 | 0.03 |

| Spleen | 0.09 | 0.04 | 0.02 |

| Kidneys | 1.1 | 0.4 | 0.1 |

| Lungs | 0.18 | 0.07 | 0.03 |

Table 2: Biodistribution of ¹⁷⁷Lu-octreotate in Nude Mice with CLB-BAR Neuroblastoma Xenografts (%IA/g)

| Tissue | 1 hour p.i. | 24 hours p.i. | 168 hours p.i. |

| Tumor | 11.2 | 10.1 | 3.1 |

| Blood | 1.5 | 0.1 | 0.0 |

| Liver | 0.6 | 0.3 | 0.1 |

| Spleen | 0.3 | 0.2 | 0.1 |

| Kidneys | 11.5 | 3.6 | 0.4 |

| Lungs | 1.5 | 0.4 | 0.1 |

| Bone Marrow | 0.2 | 0.2 | 0.1 |

Table 3: Biodistribution of ⁶⁸Ga-DOTATOC in Syrian Rats (%ID/g)

| Tissue | 15 min p.i. | 30 min p.i. | 60 min p.i. | 120 min p.i. |

| Pancreas | 12.83 | 11.21 | 9.87 | 8.54 |

| Adrenal Glands | 0.91 | 0.85 | 0.76 | 0.61 |

| Blood | 4.52 | 3.11 | 2.03 | 1.12 |

| Liver | 0.89 | 0.75 | 0.66 | 0.51 |

| Spleen | 0.45 | 0.41 | 0.32 | 0.25 |

| Kidneys | 11.90 | 10.54 | 8.95 | 6.77 |

Table 4: Comparative Biodistribution of ¹¹¹In-DOTA-NOC vs. ¹¹¹In-DOTA-TATE in Rats (4h p.i., %ID/g)

| Tissue | ¹¹¹In-DOTA-NOC | ¹¹¹In-DOTA-TATE |

| Pancreas | 10.33 | 2.29 |

| Adrenals | 6.26 | 1.25 |

| Stomach | 3.39 | 0.61 |

| Kidneys | 2.50 | 4.88 |

| Liver | 0.27 | 0.22 |

| Blood | 0.03 | 0.03 |

Summary of Findings

-

Tumor Uptake: this compound analogues generally show high and specific uptake in SSTR2-positive tumors. The retention of ¹⁷⁷Lu-labeled compounds is prolonged, making them suitable for therapy.

-

Major Excretion Route: The primary route of excretion is via the kidneys, leading to high renal uptake, which is a critical consideration for dosimetry in therapeutic applications.

-

Analogue Comparison: Different DOTA-peptides exhibit varied biodistribution profiles. For instance, ¹¹¹In-DOTA-NOC showed significantly higher uptake in SSTR-positive organs like the pancreas and adrenals compared to ¹¹¹In-DOTA-TATE, while the latter showed higher kidney retention.

-

Radionuclide Influence: The choice of radionuclide can influence the biodistribution, although the peptide's targeting properties are dominant.

Biodistribution studies of this compound radiopharmaceuticals in murine cancer models are indispensable for their preclinical evaluation. The protocols and data presented here provide a framework for researchers to design and interpret such studies. The results consistently demonstrate high tumor uptake and renal excretion, highlighting both the potential for effective tumor targeting and the need to monitor and mitigate kidney radiation doses in clinical applications. This information is vital for the continued development and optimization of somatostatin analogue-based radiopharmaceuticals for cancer diagnosis and therapy.

References

- 1. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. [177Lu-DOTA(0),Tyr3] octreotate for somatostatin receptor-targeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Operating Procedure for Quality Control of DOTA-Octreotide

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

This document provides a detailed standard operating procedure (SOP) for the quality control of DOTA-Octreotide, a radiopharmaceutical agent crucial for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs). The protocols outlined herein are compiled from established pharmacopeia guidelines, regulatory standards, and peer-reviewed scientific literature to ensure the safety, efficacy, and batch-to-batch reproducibility of the final drug product.

Introduction

Gallium-68 (⁶⁸Ga) labeled this compound and its analogues (e.g., DOTATATE, DOTATOC, DOTANOC) are synthetic peptides that bind with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the surface of most well-differentiated NETs.[1][2][3][4][5] The quality of the radiolabeled peptide is paramount for accurate diagnostic imaging and patient safety. This SOP details the critical quality control tests required to release a batch of ⁶⁸Ga-DOTA-Octreotide for clinical or research use.

Quality Control Specifications

The following table summarizes the key quality control tests and their acceptance criteria for ⁶⁸Ga-DOTA-Octreotide. These specifications are derived from various sources, including the European Pharmacopoeia (Ph. Eur.) and validation studies.

| Parameter | Test Method | Acceptance Criteria | Reference |

| Appearance | Visual Inspection | Clear, colorless solution, free from visible particles | |

| pH | pH paper or calibrated pH meter | 4.0 - 8.0 | |

| Radionuclide Identity | Gamma-ray Spectrometry | Principal gamma photon peak at 511 keV | |

| Radionuclidic Purity | Gamma-ray Spectrometry | Germanium-68 (⁶⁸Ge) breakthrough < 0.001% | |

| Radiochemical Purity | HPLC or ITLC | ≥ 95% | |

| Chemical Purity | HPLC, GC | Dependent on synthesis method (e.g., residual solvents, precursor) | |

| Sterility | Membrane Filtration or Direct Inoculation | No microbial growth observed | |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 17.5 EU/mL or as per pharmacopeia |

Experimental Protocols

-

Objective: To ensure the final product is a clear, particulate-free solution with a physiologically acceptable pH.

-

Procedure (Appearance):

-

Visually inspect the final product vial against a well-lit white and black background.

-

The solution should be clear and free of any visible particles.

-

-

Procedure (pH):

-

Using a sterile pipette tip, apply a small drop of the final product onto a pH-indicator strip.

-

Compare the color change to the calibrated color chart provided with the strips to determine the pH.

-

Alternatively, a calibrated pH meter can be used for a more precise measurement.

-

-

Objective: To confirm the presence of ⁶⁸Ga and quantify the level of ⁶⁸Ge breakthrough from the generator.

-

Procedure (Gamma-ray Spectrometry):

-

Place a sample of the final product in a dose calibrator to measure the total activity.

-

Acquire a gamma-ray spectrum of the sample using a multichannel analyzer with a high-purity germanium (HPGe) detector.

-

Confirm the presence of the characteristic 511 keV annihilation peak for ⁶⁸Ga.

-

To determine ⁶⁸Ge breakthrough, allow the ⁶⁸Ga to decay completely (at least 24 hours) and then measure the sample again. The remaining activity will be from the long-lived ⁶⁸Ge.

-

Calculate the percentage of ⁶⁸Ge breakthrough relative to the initial total activity. The acceptance limit is typically less than 0.001%.

-

-

Objective: To determine the percentage of ⁶⁸Ga that is successfully chelated by the this compound peptide, and to quantify radiochemical impurities such as free ⁶⁸Ga and colloidal ⁶⁸Ga.

-

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: A gradient of acetonitrile and water, both containing trifluoroacetic acid (TFA).

-

Stationary Phase: C18 reverse-phase column.

-

Detector: A radioactivity detector in series with a UV detector.

-

Procedure:

-

Inject a small volume of the final product onto the HPLC system.

-

Run the gradient program to separate the ⁶⁸Ga-DOTA-Octreotide from impurities.

-

Integrate the peaks in the radio-chromatogram to determine the percentage of each radioactive species.

-

-

-

3.3.2. Instant Thin-Layer Chromatography (ITLC)

-

Stationary Phase: ITLC-SG (silica gel impregnated glass fiber) strips.

-

Mobile Phase System 1 (for free ⁶⁸Ga): 0.1 M citrate buffer. In this system, ⁶⁸Ga-DOTA-Octreotide and colloidal ⁶⁸Ga remain at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).

-

Mobile Phase System 2 (for colloidal ⁶⁸Ga): 1 M ammonium acetate:methanol (1:1). In this system, ⁶⁸Ga-DOTA-Octreotide and free ⁶⁸Ga move with the solvent front (Rf = 1), while colloidal ⁶⁸Ga remains at the origin (Rf = 0).

-

Procedure:

-

Spot a small drop of the final product onto two separate ITLC strips.

-

Develop one strip in Mobile Phase System 1 and the other in Mobile Phase System 2.

-

Allow the solvent to migrate to the top of the strips.

-

Cut the strips in half and measure the radioactivity of each half in a gamma counter or use a radio-TLC scanner.

-

Calculate the percentage of each species to determine the radiochemical purity.

-

-

-

Objective: To ensure the absence of viable microorganisms in the final product.

-

Procedure (Membrane Filtration):

-

Aseptically filter the entire batch or a representative sample through a 0.22 µm sterile membrane filter.

-

Aseptically transfer the filter into two types of sterile culture media: Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria) and Soybean-Casein Digest Medium (for fungi and aerobic bacteria).

-

Incubate the media at appropriate temperatures (e.g., 30-35°C for Fluid Thioglycollate and 20-25°C for Soybean-Casein Digest) for 14 days.

-

Visually inspect the media for any signs of microbial growth (turbidity). The absence of growth indicates sterility.

-

-

Objective: To quantify the level of bacterial endotoxins (pyrogens) in the final product.

-

Procedure (Limulus Amebocyte Lysate - LAL Test):

-

This test is typically performed using a commercially available kinetic turbidimetric or chromogenic assay system.

-

Prepare a dilution of the final product with LAL reagent water.

-